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Compound of Interest

Compound Name:
tert-Butyl 3-carbamoylmorpholine-

4-carboxylate

CAS No.: 518047-39-7

Cat. No.: B1321259 Get Quote

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its

valuable physicochemical and metabolic properties.[1] Its incorporation into drug candidates

often confers favorable characteristics such as improved aqueous solubility, metabolic stability,

and pharmacokinetic profiles.[2][3] This guide provides an in-depth, comparative analysis of the

structure-activity relationships (SAR) of morpholine analogs across different therapeutic

classes, offering field-proven insights for researchers, scientists, and drug development

professionals.

The Morpholine Scaffold: A Privileged Structure
Morpholine is a six-membered heterocyclic ring containing both an amine and an ether

functional group. This unique combination provides a desirable balance of lipophilic and

hydrophilic character and a pKa that enhances solubility in physiological conditions.[2][4] Its

flexible chair-like conformation allows it to serve multiple roles: as a scaffold to correctly orient

other pharmacophoric elements, to directly interact with protein targets through hydrogen

bonding via its oxygen atom, or to modulate overall molecular properties to enhance drug-

likeness.[1][4] These attributes have led to its classification as a "privileged structure" in drug

discovery.[3]
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The influence of the morpholine moiety is best understood by comparing analogs targeting

different biological systems. Here, we examine its role in anticancer and antibacterial agents.

Case Study 1: Anticancer Agents - PI3K/mTOR Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)

signaling pathway is a critical regulator of cell growth and proliferation, and its overactivation is

a hallmark of many cancers.[4][5] The morpholine ring is a key feature in numerous

PI3K/mTOR inhibitors, where it often forms a crucial hydrogen bond with the hinge region of

the kinase domain.[3][5]

A prime example is the evolution of dual PI3K/mTOR inhibitors. In many scaffolds, such as

those based on morpholino-triazines or thieno[2,3-d]pyrimidines, the morpholine oxygen acts

as a hydrogen bond acceptor, interacting with the backbone amide of Valine 851 (in PI3Kα).[5]

[6] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.
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Caption: Experimental workflow for an in vitro kinase assay.

Conclusion and Future Directions
The morpholine ring is a demonstrably powerful tool in the medicinal chemist's arsenal. As

shown in the comparative analysis of PI3K inhibitors and oxazolidinone antibiotics, its role can

range from a critical, anchoring pharmacophore to a versatile modulator of pharmacokinetic

properties. [1][7]Understanding the specific SAR context is paramount. For PI3K inhibitors, the
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morpholine's hydrogen bonding capacity is often essential for potency. [5]In contrast, for

Linezolid, its contribution is more nuanced, relating to overall physicochemical properties, while

other parts of the molecule dominate the direct SAR for antibacterial potency. [8] Future

research will continue to leverage the favorable attributes of the morpholine scaffold. [7]The

development of novel analogs will likely focus on fine-tuning isoform selectivity for kinase

inhibitors and designing compounds that circumvent emerging resistance mechanisms in

infectious diseases. [9][10]The insights provided in this guide, grounded in experimental data,

serve as an authoritative foundation for these future drug discovery endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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